Phenylmercury benzoate

Description

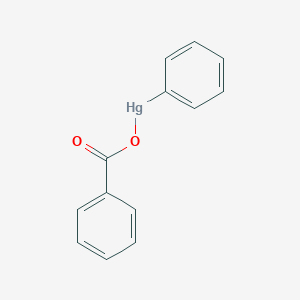

Structure

2D Structure

Properties

CAS No. |

94-43-9 |

|---|---|

Molecular Formula |

C13H10HgO2 |

Molecular Weight |

398.81 g/mol |

IUPAC Name |

benzoyloxy(phenyl)mercury |

InChI |

InChI=1S/C7H6O2.C6H5.Hg/c8-7(9)6-4-2-1-3-5-6;1-2-4-6-5-3-1;/h1-5H,(H,8,9);1-5H;/q;;+1/p-1 |

InChI Key |

ZXFQZMVPEYERPI-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)C(=O)O[Hg]C2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)[Hg+] |

Other CAS No. |

94-43-9 |

Pictograms |

Corrosive; Acute Toxic; Health Hazard |

Synonyms |

Phenyl mercuric benzoate |

Origin of Product |

United States |

Contextualization Within Arylmercury Compounds

Phenylmercury (B1218190) benzoate (B1203000) is classified as an arylmercury compound. This group of organometallic compounds is characterized by a covalent bond between a mercury atom and an aryl group, such as a phenyl ring. pic.int The general structure for these compounds can be represented as C₆H₅HgX, where 'X' can be various anionic entities. solubilityofthings.com In the case of phenylmercury benzoate, the 'X' is a benzoate group (C₆H₅COO⁻). nih.gov

These compounds are noted for their stability. pic.int Phenylmercury salts, including the benzoate, are typically white or slightly yellow crystalline solids at room temperature. solubilityofthings.com Their solubility in water is generally low, though this can differ based on the specific salt form. solubilityofthings.com Structurally, phenylmercury compounds like this compound are part of a larger family of organomercury compounds, which also includes alkylmercury compounds. croneri.co.uk The chemical properties and reactivity of arylmercury compounds are influenced by the nature of the anionic group attached to the phenylmercury cation. industrialchemicals.gov.au

Historical Trajectories of Academic Inquiry into Phenylmercury Compounds

Academic research into phenylmercury (B1218190) compounds dates back several decades, driven by their varied applications and interesting chemical properties. Initially, much of the interest stemmed from their use as fungicides and preservatives. solubilityofthings.comiarc.fr This led to numerous studies on their synthesis, chemical reactions, and interactions with biological systems.

Early research focused on the fundamental chemistry of these compounds. For instance, studies explored their synthesis, such as the reaction of phenylmercury acetate (B1210297) with sodium salts of various acids to form other phenylmercury compounds. iarc.frgoogle.com The disproportionation of phenylmercuric salts like the benzoate (B1203000) into diphenylmercury (B1670734) and a water-soluble mercury complex in the presence of polyamines was also a subject of investigation. google.com

In the mid-20th century, detailed toxicological and biochemical studies were conducted. Research from this era investigated the metabolism of phenylmercury compounds, noting their conversion to inorganic mercury within organisms. iaea.orginchem.org The inhibition of enzymes by phenylmercury compounds was another significant area of research, with studies examining their interaction with sulfhydryl groups in proteins. researchgate.net Analytical methods for detecting and quantifying phenylmercury compounds in various samples were also a key focus, with techniques like gas chromatography being explored. researchgate.net

Current Academic Significance As a Research Subject

Established Synthetic Routes for Organomercury(II) Benzoates

The preparation of organomercury(II) benzoates relies on well-established methods in organomercury chemistry, primarily through general mercuration reactions or the derivatization of existing organomercury compounds.

General Mercuration Reactions for Organomercury Compounds

The formation of a carbon-mercury bond can be achieved through several general synthetic routes. These methods provide the foundational organomercury precursors from which specific benzoates can be derived.

Direct Mercuration of Aromatic Rings: This method, also known as electrophilic mercuration, is a common pathway for synthesizing arylmercury compounds. libretexts.orgchemeurope.com Electron-rich aromatic compounds, such as benzene (B151609) and its derivatives, can react directly with a mercury(II) salt, typically mercuric acetate (B1210297) (Hg(O₂CCH₃)₂), to form an arylmercury salt. chemeurope.comwikipedia.org The reaction involves the substitution of a hydrogen atom on the aromatic ring with a mercury-containing group. libretexts.org The process is considered an electrophilic aromatic substitution reaction. libretexts.org For instance, the reaction of phenol (B47542) with mercuric acetate yields an acetoxymercuri-substituted phenol. chemeurope.com

Transmetalation with Organometallic Reagents: A highly versatile and general route to organomercury compounds involves the reaction of mercury(II) halides with more reactive organometallic reagents like Grignard reagents (organomagnesium) or organolithium compounds. chemeurope.comwikipedia.orgthieme-connect.de For example, diphenylmercury (B1670734) can be synthesized by reacting mercury chloride with phenylmagnesium bromide. chemeurope.comwikipedia.org This approach allows for the creation of a wide variety of dialkyl- and diarylmercury compounds. thieme-connect.de

From Diazonium Salts: Arylmercury compounds can also be prepared by treating diazonium salts with mercury(II) salts in the presence of copper metal. chemeurope.comwikipedia.org

| General Synthetic Method | Reactants | Product Type | Reference(s) |

| Direct Aromatic Mercuration | Arene + Mercury(II) Salt (e.g., Hg(OAc)₂) | Arylmercury Salt | wikipedia.org, libretexts.org, chemeurope.com |

| Transmetalation | Mercury(II) Halide + Grignard or Organolithium Reagent | Diaryl- or Dialkylmercury | wikipedia.org, chemeurope.com, thieme-connect.de |

| From Diazonium Salts | Aryl Diazonium Salt + Mercury(II) Salt + Copper | Arylmercury Compound | wikipedia.org, chemeurope.com |

Derivatization from Phenylmercury Acetate Analogues

One of the most direct methods for synthesizing this compound is through the derivatization of a pre-existing phenylmercury salt, most commonly phenylmercury acetate. This process involves an anion exchange reaction where the acetate group is replaced by a benzoate group.

The reaction is typically achieved by treating phenylmercury acetate with benzoic acid or a salt of benzoic acid, such as sodium benzoate. google.com Research on related compounds shows that phenylmercuric polybromobenzoates can be prepared by reacting phenylmercury acetate with the corresponding polybromobenzoic acids in a suitable solvent like methanol. publish.csiro.au Similarly, mercuric polybromobenzoates are synthesized in high yield from the reaction of mercuric acetate with the appropriate polybromobenzoic acid. publish.csiro.au

A patented process describes the preparation of aryl mercuric benzoates by forming a reaction mixture of an aqueous solution of an alkali metal benzoate with an aryl mercuric acetate. google.com For example, a suspension of phenylmercury acetate can be added to a solution of sodium benzoate to yield this compound. google.com

| Precursor | Reagent | Product | Reaction Type | Reference(s) |

| Phenylmercury Acetate | Benzoic Acid / Sodium Benzoate | This compound | Anion Exchange | google.com |

| Phenylmercury Acetate | Polybromobenzoic Acid | Phenylmercury Polybromobenzoate | Anion Exchange | publish.csiro.au |

| Mercuric Acetate | Polybromobenzoic Acid | Mercuric Polybromobenzoate | Anion Exchange | publish.csiro.au |

Novel Synthetic Approaches and Catalyst Systems in Organomercury Benzoate Chemistry

While classical methods for synthesizing organomercury compounds are well-established, modern organic synthesis has explored the use of these compounds as intermediates in catalyzed reactions. These novel approaches focus on the further functionalization of the C-Hg bond, highlighting the synthetic utility of organomercurials.

Transition metal complexes, particularly those of palladium and ruthenium, have been employed to catalyze reactions involving organomercury compounds. acs.orggoettingen-research-online.de For example, organomercurials can undergo carbonylation—the insertion of carbon monoxide—in the presence of Group 9 and 10 metal complexes to produce carboxylic acids and esters. acs.org This reaction selectively introduces a carboxyl group at the site of the carbon-mercury bond and represents a sophisticated method for functionalizing hydrocarbons via an organomercury intermediate. acs.org

Palladium(II) salts have been shown to promote the carbonylation of organomercurials, and the reaction can be made catalytic in palladium with the use of an oxidant to regenerate the active catalyst. acs.org Furthermore, palladium-catalyzed cross-coupling reactions, which are extensions of the Mizoroki-Heck reaction, can utilize organomercury compounds as arylating agents for olefins. goettingen-research-online.degla.ac.uk These catalytic methods represent a significant advancement, enabling the construction of complex molecules from organomercury precursors under controlled conditions.

Phenyl Benzoate Synthesis and its Relevance to this compound Formation

Phenyl benzoate is a simple ester, not an organometallic compound, formed from the condensation of phenol and benzoic acid. targetmol.com Its synthesis is relevant to the study of this compound as it involves the benzoate moiety and provides a useful contrast in bonding and formation mechanisms.

The most common method for synthesizing phenyl benzoate is the Schotten-Baumann reaction. youtube.com In this procedure, phenol is first dissolved in an aqueous sodium hydroxide (B78521) solution to form the more nucleophilic sodium phenoxide. youtube.com This is then vigorously shaken with benzoyl chloride. The phenoxide ion attacks the electrophilic carbonyl carbon of the benzoyl chloride, leading to the formation of phenyl benzoate and sodium chloride. youtube.com

The relevance of this synthesis to this compound lies in comparing the formation and nature of the chemical bonds.

In Phenyl Benzoate: The key linkage is an ester bond (C-O-C=O), a covalent bond formed between the phenyl group's oxygen and the benzoic acid's carbonyl carbon. youtube.com

In this compound: The linkage is between the mercury atom and the oxygen of the benzoate carboxyl group (Hg-O-C=O). This is an organometallic salt linkage. The primary bond of interest in the organometallic compound is the direct, covalent C-Hg bond between the phenyl ring and the mercury atom.

Understanding the Schotten-Baumann reaction for phenyl benzoate provides a clear chemical parallel for the acylation reaction involving the benzoate group. It underscores the role of the benzoate as a stable anionic ligand that can readily react with either an activated phenol (phenoxide) or an organometallic cation (the phenylmercury cation, C₆H₅Hg⁺) to form the final product.

| Compound | Key Linkage | Bonding Atoms | Formation Reaction Type | Reference(s) |

| Phenyl Benzoate | Ester | C(phenyl)-O-C(carbonyl) | Nucleophilic Acyl Substitution | youtube.com |

| This compound | Organometallic Salt | C(phenyl)-Hg-O-C(carbonyl) | Anion Exchange | google.com, publish.csiro.au |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic and organometallic compounds in solution. While spectral data for this compound are cataloged in spectral databases, specific chemical shift and coupling constant values are not widely available in public literature. nih.gov The following sections describe the expected analytical outcomes.

A ¹H NMR spectrum of this compound would be anticipated to show distinct signals corresponding to the protons of the phenyl group directly bonded to the mercury atom and the protons of the benzoate group. The aromatic region (typically δ 7.0-8.5 ppm) would contain a complex set of multiplets.

Benzoate Protons: The protons on the benzoate ring would likely appear as three distinct sets of signals. The ortho-protons (adjacent to the carboxyl group) are expected to be the most deshielded and appear furthest downfield, followed by the para- and meta-protons.

Phenylprotons: The protons on the phenyl ring attached to the mercury atom would also resonate in the aromatic region. The electronic effect of the mercury atom, along with coupling to the ¹⁹⁹Hg isotope (I = 1/2, 16.87% abundance), would influence their chemical shifts and potentially lead to the appearance of satellite peaks.

Analysis of the integration and coupling patterns of these signals would confirm the presence of two distinct monosubstituted benzene rings.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals would be expected for the carbonyl carbon, the carbons of the two aromatic rings, and the carbon atom directly bonded to mercury.

Carbonyl Carbon: The carboxylate carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of δ 160-170 ppm.

Aromatic Carbons: The carbons of the benzoate and phenyl rings would appear in the aromatic region (δ 120-140 ppm). The carbon atom of the phenyl ring directly attached to the mercury atom (the ipso-carbon) would be significantly influenced by the heavy atom effect, and its signal would show coupling to the ¹⁹⁹Hg nucleus, which is a key diagnostic feature. rsc.orgnih.gov

The existence of a ¹³C NMR spectrum for this compound is noted in spectral databases. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups and skeletal structure.

The FTIR spectrum of this compound, recorded as a KBr wafer, is referenced in chemical databases. nih.gov The spectrum is characterized by absorption bands corresponding to the vibrations of its constituent parts. Key absorptions are expected for the carbonyl group, the aromatic rings, and the carbon-mercury and oxygen-mercury bonds. Research on related phenylmercury compounds suggests specific frequency ranges for the metal-ligand vibrations. niscpr.res.in

Table 1: Expected FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Stretching vibration of C-H bonds on the phenyl and benzoate rings. |

| Carbonyl (C=O) Stretch | 1700 - 1650 | Asymmetric stretching of the carboxylate group, a strong and characteristic band. |

| Aromatic C=C Stretch | 1600 - 1450 | In-plane skeletal vibrations of the benzene rings. |

| Carboxylate (C-O) Stretch | 1300 - 1200 | Stretching of the C-O single bond of the ester group. |

| Aromatic C-H Bend | 900 - 675 | Out-of-plane bending of the C-H bonds, characteristic of monosubstituted rings. |

| Carbon-Mercury (Hg-C) Stretch | ~730 | Stretching vibration of the bond between the phenyl ring and the mercury atom. niscpr.res.in |

Raman spectroscopy serves as a valuable complementary technique to IR spectroscopy. Studies on analogous compounds like phenylmercuric halides demonstrate its utility in characterizing organomercury compounds. publish.csiro.aupublish.csiro.au Raman spectroscopy is particularly effective for observing vibrations involving heavy atoms. Due to the high polarizability of the mercury atom, the Hg-C and Hg-O stretching vibrations are expected to produce intense signals in the Raman spectrum, often in the low-frequency region (< 400 cm⁻¹). publish.csiro.au This makes Raman an excellent tool for directly probing the organometallic and coordination bonds within the molecule, which may be weak or difficult to observe in the IR spectrum.

Mass Spectrometric Identification and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Analysis of organomercury compounds reveals characteristic fragmentation patterns under electron impact. rsc.orgrsc.org The primary fragmentation pathways involve the cleavage of the relatively weak carbon-mercury and heteroatom-mercury bonds. rsc.org

In a gas chromatography-mass spectrometry (GC-MS) analysis, it was observed that this compound can undergo conversion in a hot GC injection port to form diphenylmercury and phenylmercuric chloride (if a chlorine source is present). oup.com However, direct analysis of the parent compound would be expected to yield fragments from two principal pathways:

Cleavage of the Hg-O Bond: Loss of the benzoate group to form the phenylmercury cation.

Cleavage of the C-Hg Bond: Loss of the phenyl group to form the benzoyloxymercury cation.

Mercury Extrusion: Expulsion of a neutral mercury atom from a fragment ion. rsc.org

These initial fragments would undergo further dissociation, leading to a characteristic mass spectrum.

Table 2: Predicted Mass Spectrometric Fragments of this compound

| Fragment Ion | Formula | Predicted m/z | Fragmentation Pathway |

|---|---|---|---|

| Phenylmercury cation | [C₆H₅Hg]⁺ | 279* | Cleavage of the Hg-O bond from the molecular ion. |

| Benzoyl cation | [C₆H₅CO]⁺ | 105 | Cleavage of the O-C(O) bond. |

| Phenyl cation | [C₆H₅]⁺ | 77 | Loss of Hg from [C₆H₅Hg]⁺ or loss of CO from [C₆H₅CO]⁺. |

| Diphenylmercury | [C₁₂H₁₀Hg] | 356* | Potential thermal conversion product in GC-MS. oup.com |

Note: m/z is calculated using the most abundant isotopes (¹²C, ¹H, ¹⁶O, ²⁰²Hg). The full spectrum would show an isotopic pattern characteristic of mercury.

X-ray Crystallography of this compound and Analogues

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This section explores the structural characteristics of this compound and its analogues, drawing upon both theoretical calculations and experimental data from closely related compounds to elucidate the molecular geometry and intermolecular interactions.

While this compound is known to be a white or slightly yellow crystalline solid, a specific single-crystal X-ray diffraction structure has not been reported in the surveyed literature. researchgate.netsolubilityofthings.com However, significant insights into its expected structure can be gleaned from theoretical studies and the crystallographic analysis of its analogues, particularly other phenylmercury carboxylates and related organomercury compounds.

Theoretical Structure of Phenylmercury Carboxylates

Quantum chemical calculations provide valuable a priori information regarding the molecular structure of phenylmercury carboxylates. miljodirektoratet.no Studies employing density functional theory (DFT) have been used to optimize the geometries of compounds like phenylmercury acetate, which serves as a close analogue to this compound. miljodirektoratet.no

These theoretical models indicate that phenylmercury carboxylates adopt a structure where the mercury atom is linearly coordinated to the phenyl carbon and one of the oxygen atoms of the carboxylate group. The C-Hg-O angle in these compounds is calculated to be approximately 174°, deviating slightly from perfect linearity. miljodirektoratet.no The bonding is considered primarily covalent, though the compounds can dissociate in aqueous solutions, indicating some salt-like character. miljodirektoratet.no

The calculated bond lengths for phenylmercury acetate (φ-Hg-OAc) are approximately 2.107 Å for the Hg-C bond and 2.15 Å for the Hg-O bond. miljodirektoratet.no It is noted that the Hg-O bond length shows minor variations with the length of the carboxylate alkyl chain, suggesting that electronic effects from the carboxylate group can influence the bond strength. miljodirektoratet.no Natural Bond Orbital (NBO) analysis reveals a significant positive charge of about +1.1 on the mercury atom in all the studied carboxylates. miljodirektoratet.no

Interactive Table 1: Calculated Structural Parameters for Phenylmercury Acetate

| Parameter | Value |

| Bond Length (Å) | |

| Hg-C | 2.107 |

| Hg-O | 2.15 |

| Bond Angle (°) | |

| C-Hg-O | ~174 |

| Natural Charge | |

| Hg | +1.1 |

Data sourced from theoretical calculations on phenylmercury carboxylates. miljodirektoratet.no

Crystallographic Data of Phenylmercury Analogues

The experimental study of analogous compounds provides further understanding of the structural chemistry of phenylmercury derivatives. These structures consistently show a two-coordinate mercury center with a nearly linear C-Hg-X arrangement, where X is a heteroatom from the coordinating ligand.

Another class of relevant analogues includes phenylmercury(II) dithiocarbamates and dithiophosphates. For instance, the crystal structure of (O,O'-diethyldithiophosphate)phenylmercury(II) demonstrates the typical linear coordination of the mercury atom. grafiati.com Similarly, studies on various phenylmercury dithiocarbamate (B8719985) complexes, such as phenylmercury 4-hydroxypiperidine (B117109) dithiocarbamate , consistently show a linear C-Hg-S arrangement as the primary coordination geometry. researchgate.net These structures are often stabilized by further intermolecular interactions, forming complex supramolecular architectures. researchgate.netmdpi.com

The analysis of mercury complexes with other oxygen-donating ligands, like bis(2-mercaptobenzoato-S)mercury(II) , also provides insight. In its adducts, mercury can exhibit different coordination environments within the same crystal lattice, highlighting its structural flexibility. researchgate.net

Interactive Table 2: Selected Crystallographic Data for Phenylmercury Analogues

| Compound | Crystal System | Space Group | Key Bond Length (Å) | Key Bond Angle (°) |

| bis[2-(pyridin-2'-yl)phenyl]mercury | Monoclinic | P2₁/n | Hg-C: 2.098(8) | C-Hg-C: 180.0 |

| Hg-N: 2.798(7) | N-Hg-N: 180.0 |

Data sourced from the X-ray crystal structure of bis[2-(pyridin-2'-yl)phenyl]mercury. uni.lu

Computational and Theoretical Investigations of Phenylmercury Benzoate

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Approaches

Quantum chemical methods are powerful tools for investigating the molecular properties of organometallic compounds from first principles. For phenylmercury (B1218190) derivatives, Density Functional Theory (DFT) has been the predominant method, offering a balance between computational cost and accuracy.

Theoretical studies on a series of phenylmercury carboxylates have been conducted using DFT with the MPW3LYP hybrid functional. miljodirektoratet.no These calculations provide valuable data on geometry, bonding, and electronic characteristics, which serve as a strong proxy for understanding phenylmercury benzoate (B1203000).

The electronic structure of phenylmercury carboxylates is characterized by a highly polarized, ionic bond between the mercury atom and the carboxylate group. Natural Bond Orbital (NBO) analysis performed on phenylmercury acetate (B1210297) reveals a significant positive charge on the mercury atom and a corresponding negative charge distributed across the carboxylate group. miljodirektoratet.no

This charge distribution indicates that these compounds are best described as ionic complexes. miljodirektoratet.no The analysis shows a net positive charge of approximately +1.1 on the mercury atom, while the phenyl group carries a net negative charge of -0.42 and the carboxylate group a charge of -0.68. miljodirektoratet.no This charge separation is a key feature of the electronic structure and dictates much of the compound's chemical behavior. The bonding between mercury and the phenyl carbon is covalent, while the Hg-O bond is primarily ionic.

Table 1: Natural Charges from NBO Analysis for Phenylmercury Carboxylates

This table displays the calculated natural charges on the mercury atom (Hg) and key atoms of the functional groups for various phenylmercury carboxylates, as determined by NBO analysis in a theoretical study. The data for Phenylmercury Acetate (φ-Hg-OAc) is presented as a model for Phenylmercury Benzoate.

| Compound | Hg | C (Phenyl, bonded to Hg) | O(-C) (Carboxylate) | O(=C) (Carboxylate) |

| φ-Hg-OAc | +1.107 | -0.415 | -0.793 | -0.679 |

| φ-Hg-OPr | +1.104 | -0.415 | -0.793 | -0.682 |

| φ-Hg-OOc | +1.106 | -0.416 | -0.794 | -0.681 |

Source: Theoretical studies of Phenylmercury carboxylates. miljodirektoratet.no Note: φ-Hg-OAc = Phenylmercury acetate, φ-Hg-OPr = Phenylmercury propionate, φ-Hg-OOc = Phenylmercury octanoate.

Geometry optimization calculations using DFT provide detailed information about the stable conformations and associated energies of these molecules. For phenylmercury acetate, used here as a model for this compound, the calculations reveal a nearly linear C-Hg-O arrangement, with the bond angle being approximately 174°. miljodirektoratet.no

The calculated bond lengths are also consistent across a series of phenylmercury carboxylates. In the optimized gas-phase structure of phenylmercury acetate, the Hg-C bond length is 2.107 Å, and the Hg-O bond length is about 2.15 Å. miljodirektoratet.no These structural parameters show minimal variation with changes in the alkyl chain of the carboxylate, suggesting that the fundamental geometry around the mercury center is largely independent of the specific carboxylate group, and similar values can be expected for this compound. miljodirektoratet.no

Energetic calculations have focused on the complexation and dissociation in aqueous solutions. These studies confirm that phenylmercury carboxylates partially dissociate in water, and the dissociation constants are very similar across different carboxylate derivatives, further indicating that the energetic properties are governed primarily by the phenylmercury cation. miljodirektoratet.no

Table 2: Key Geometrical Parameters for Phenylmercury Acetate (φ-Hg-OAc)

This table presents the optimized geometrical parameters for phenylmercury acetate, calculated using DFT (MPW3LYP level). These values provide a theoretical model for the likely conformation of this compound.

| Parameter | Gas Phase Value | Aqueous Phase (PCM) Value |

| Bond Length (Å) | ||

| Hg-C | 2.107 | 2.083 |

| Hg-O | 2.150 | 2.190 |

| Bond Angle (°) | ||

| C-Hg-O | 174.4 | 175.7 |

Source: Theoretical studies of Phenylmercury carboxylates. miljodirektoratet.no PCM = Polarizable Continuum Model.

Molecular Modeling and Simulation Studies in Organomercury Systems

Molecular modeling and simulation, particularly molecular dynamics (MD), are used to study the behavior of molecules in condensed phases, such as in solution or interacting with biological membranes. While specific MD simulations for this compound were not found, the methodology has been applied to understand the transport and interaction of other mercury compounds.

For instance, MD simulations have been employed to investigate the passive permeation of mercury and methylmercury (B97897) complexes through model bacterial cytoplasmic membranes. ornl.gov These simulations provide atomistic-level insights into the biophysical features that control the uptake of mercury species. Such computational approaches could, in principle, be applied to this compound to model its environmental fate, transport across biological barriers, and interactions with cellular targets. The primary challenge remains the development of accurate force fields for the mercury atom that can reproduce quantum mechanical data and experimental observations.

Theoretical Prediction of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting spectroscopic properties, which can aid in the interpretation of experimental spectra. For organomercury compounds, the prediction of Nuclear Magnetic Resonance (NMR) parameters is particularly valuable.

Theoretical calculations have been performed to estimate the ¹⁹⁹Hg NMR chemical shifts for phenylmercury carboxylates. miljodirektoratet.no These calculations show that the isotropic chemical shift for the mercury atom is sensitive to its chemical environment. For phenylmercury acetate, the calculated ¹⁹⁹Hg chemical shift is around 250 ppm. miljodirektoratet.no These theoretical predictions are crucial for assigning signals in experimental NMR and can help in the characterization of new or complex organomercury compounds. The similarity in calculated values across different carboxylates suggests that this compound would exhibit a ¹⁹⁹Hg chemical shift in a similar range. miljodirektoratet.no

Table 3: Calculated Isotropic NMR Chemical Shifts (δ/ppm) for Phenylmercury Carboxylates

This table shows the theoretically predicted isotropic NMR chemical shifts for the mercury atom in a series of phenylmercury carboxylates, calculated at the MPW3LYP/GST97 level.

| Compound | ¹⁹⁹Hg Chemical Shift (ppm) |

| φ-Hg-OAc | 250.3 |

| φ-Hg-OPr | 249.9 |

| φ-Hg-OOc | 254.0 |

Source: Theoretical studies of Phenylmercury carboxylates. miljodirektoratet.no

Chemical Reactivity and Mechanistic Studies of Phenylmercury Benzoate

Reactions Involving the Mercury-Carbon Bond Scission

The cleavage of the mercury-carbon (Hg-C) bond is a fundamental reaction of phenylmercury (B1218190) compounds. This scission can be initiated by various means, including photochemical processes and reactions with acids or other electrophiles. Phenylmercury salts are known to be rapidly metabolized, a process that involves the hydroxylation of the benzene (B151609) ring, leading to an unstable metabolite that subsequently releases inorganic divalent mercury. industrialchemicals.gov.au

Studies on the photolysis of phenylmercuric salts in aqueous solutions reveal that these compounds undergo decomposition upon exposure to sunlight. epa.gov The primary photochemical reaction involves the cleavage of the carbon-mercury bond, which results in the formation of mercurous salts and phenyl free radicals. epa.gov The quantum yield for this decomposition is largely independent of pH. epa.gov This photochemical instability suggests that sunlight can be a significant factor in the environmental degradation of phenylmercury compounds. epa.gov

Decomposition of organomercuric salts can also occur through acidolysis, although this process is generally slower than photochemical degradation under typical environmental conditions. epa.govepa.gov The stability of the Hg-C bond is a key feature of organomercury chemistry, but it is susceptible to cleavage under specific chemical conditions. smolecule.com

Reactivity of the Benzoate (B1203000) Ligand in Coordination with Mercury

In the broader context of metal-benzoate complexes, the properties of the benzoate ligand can be tuned by the choice of substituents on the aromatic ring. mdpi.com This can affect the crystal structure and reactivity of the resulting complex. mdpi.com Ligand exchange reactions, where the benzoate ligand is replaced by another ligand, are a common pathway for the transformation of phenylmercury compounds. smolecule.com For example, phenylmercury acetate (B1210297) can react with oleic acid to yield phenylmercury oleate (B1233923), demonstrating the lability of the carboxylate ligand. smolecule.com

Mechanistic Pathways of Phenylmercury Compounds

The mechanistic pathways for the reactions of phenylmercury compounds are diverse and include ligand exchange, redox processes, and decomposition reactions. industrialchemicals.gov.aufigshare.com Upon absorption, phenylmercuric salts can be rapidly metabolized to phenylmercuric ions and mercury(II) ions, which can undergo further oxidation-reduction reactions. industrialchemicals.gov.au

Ligand Exchange Reactions

Ligand exchange is a crucial mechanistic pathway for phenylmercury compounds. smolecule.com These reactions involve the substitution of the ligand bound to the phenylmercury cation (C₆H₅Hg⁺). The synthesis of various phenylmercury derivatives often relies on ligand exchange reactions starting from a common precursor like phenylmercury acetate. nih.gov For instance, the reaction of phenylmercury acetate with sodium oleate results in the formation of phenylmercury oleate through a ligand exchange mechanism. smolecule.com The rate and equilibrium of these exchanges depend on the relative affinities of the competing ligands for the phenylmercury cation.

Conversion Phenomena in Analytical Injection Systems

When analyzing phenylmercury compounds using techniques like gas chromatography (GC), conversion phenomena can occur within the analytical injection system. ipb.pt The high temperatures of the GC injector port can cause thermal decomposition of these compounds. This can lead to the cleavage of the Hg-C bond and the formation of other mercury species, potentially complicating the speciation analysis of mercury. researchgate.net Understanding these transformations is critical for developing accurate analytical methods for the determination of phenylmercury species in various matrices. ipb.ptresearchgate.net

Photochemical Transformations and Stability of Organomercurials

Organomercurials, including phenylmercury compounds, are susceptible to photochemical transformations. epa.govepa.gov Dissolved phenylmercuric salts undergo photochemical decomposition in water with a reported quantum yield of 0.24. epa.gov This process, driven by sunlight, leads to the cleavage of the Hg-C bond, forming phenyl radicals and mercurous salts. epa.gov The minimum photochemical half-life for phenylmercuric salts in sunlight has been estimated to be around 17 hours, indicating that photodecomposition can be an environmentally significant degradation pathway. epa.gov In contrast, compounds like dimethylmercury (B1214916) are not readily decomposed by sunlight. epa.govepa.gov The presence of other substances, such as sulfur-containing ligands, can also influence the photodecomposition rates of organomercurials. epa.gov

| Compound | Photochemical Decomposition in Sunlight | Disappearance Quantum Yield (Φ) | Primary Products | Minimum Photochemical Half-life |

|---|---|---|---|---|

| Phenylmercuric Salts | Yes | 0.24 | Mercurous salts, Phenyl free radicals | ~17 hours |

| Diphenylmercury (B1670734) | Yes | 0.27 | Elemental mercury, Phenyl radicals | 8.5 hours |

| Dimethylmercury | No | - | - | - |

Table based on data from a comprehensive study on the chemistry of organomercurials in aquatic systems. epa.gov

Ligand-Directed Chemical Reactions with Benzoate Derivatives

The concept of ligand-directed chemistry utilizes the reactivity of a ligand to achieve selective transformations. In a related context, research has focused on developing ligand-directed reactions for protein acylation using phenyl ester derivatives. nih.govresearchgate.netrsc.org By modifying the phenyl benzoate structure, specifically by introducing ortho-dibromo substituents, researchers have created reagents with tuned reactivity and stability. nih.govresearchgate.netrsc.org The ortho-dibromophenyl benzoate motif was identified as being stable enough in aqueous solutions yet sufficiently reactive for efficient and selective protein labeling. nih.govresearchgate.net This strategy, termed Ligand-Directed Dibromophenyl Benzoate (LDBB) chemistry, highlights how the reactivity of the benzoate ester can be precisely controlled by substitution on the phenyl ring to direct chemical reactions to specific biological targets. nih.govrsc.org While this work does not directly involve a mercury-bound benzoate, it illustrates the principles of tuning the reactivity of benzoate derivatives for specific chemical applications. nih.gov

Environmental Fate and Biotransformation Pathways of Phenylmercury Compounds

Biodegradation Mechanisms of Organomercurials

The ability of microorganisms to interact with and transform mercury compounds is a critical component of the global mercury cycle. oup.com Bacterial resistance to organomercurials is a key driver of their biodegradation. oup.comacs.org

Microbial Adaptation and Degradation Pathways

Microorganisms have evolved specific resistance mechanisms to cope with the toxicity of mercury compounds. oup.com This adaptation is often encoded by the mer operon, a set of genes that allows bacteria to detoxify both inorganic and organic forms of mercury. oup.commdpi.com The presence and expression of these genes are frequently correlated with environmental mercury concentrations, indicating that microbial communities adapt to mercury pollution. oup.com

Several bacterial species, particularly within the genus Pseudomonas, have demonstrated the ability to biodegrade phenylmercuric acetate (B1210297) (PMA), a compound structurally and metabolically similar to phenylmercury (B1218190) benzoate (B1203000). nih.govindustrialchemicals.gov.au Studies have shown that these bacteria can enzymatically transform PMA, a process that is not limited to whole cells but also occurs in cell-free extracts. nih.gov This suggests that specific enzymes produced by these bacteria are responsible for the degradation process. The degradation of PMA by resistant bacteria has been shown to produce elemental mercury vapor and benzene (B151609). researchgate.net This process is a true detoxification mechanism, as it converts the toxic organomercurial into less harmful products. researchgate.net

The efficiency of organomercurial degradation can vary between different bacterial strains, highlighting the diversity of microbial metabolic capabilities. researchgate.net Some bacteria are capable of volatilizing various organomercurials, including phenylmercury, by breaking them down into inorganic mercury. scilit.com This volatilization is a crucial step in the environmental cycling of mercury. oup.com

Organomercury Lyase Activity and Demethylation Processes

At the heart of bacterial resistance to organomercurials is the enzyme organomercurial lyase, encoded by the merB gene. oup.comresearchgate.net This enzyme plays a pivotal role by catalyzing the protonolysis of the carbon-mercury (C-Hg) bond in a wide range of organomercury compounds, including phenylmercury. researchgate.netjseb.jp This cleavage breaks the organomercurial into a hydrocarbon (such as benzene from phenylmercury) and an inorganic mercuric ion (Hg(II)). oup.comethz.ch

The reaction mechanism of MerB is a key area of research. It involves conserved cysteine residues within the enzyme's active site that are essential for its catalytic activity. researchgate.net The process is an SE2-type reaction, where the cleavage of the C-Hg bond and the formation of the new carbon-proton bond occur in a concerted manner. researchgate.net Following the action of MerB, the resulting Hg(II) ion is then typically reduced to the less toxic and more volatile elemental mercury (Hg(0)) by another enzyme, mercuric reductase (MerA). researchgate.netethz.ch This two-step enzymatic process is a highly effective detoxification pathway for mercury-resistant bacteria. ethz.ch

Research has shown that engineering plants to express the merB gene can confer significant resistance to organomercurials like phenylmercuric acetate, demonstrating the power of this single enzyme in detoxification. researchgate.netnih.gov The efficiency of MerB can be influenced by the presence of thiols, which are sulfur-containing compounds that can enhance the protonolysis of both alkyl- and aryl-organomercurials. jseb.jp

Abiotic Transformation Processes in Environmental Matrices

In addition to microbial activity, phenylmercury compounds can be transformed by non-biological, or abiotic, processes. These reactions are influenced by environmental factors such as pH, sunlight, and the presence of other chemical species.

Hydrolysis and Solvolysis Reactions

Photolytic Degradation Pathways

Photolysis, or photodegradation, is the breakdown of chemical compounds by light, particularly sunlight. epa.gov Phenylmercury compounds are susceptible to photolytic degradation. epa.gov Studies on phenylmercuric acetate in aqueous solutions have shown that it undergoes photochemical decomposition with a pH-independent quantum yield. epa.gov This reaction involves the cleavage of the carbon-mercury bond, leading to the formation of mercurous salts and phenyl free radicals. epa.gov The minimum photochemical half-life for phenylmercuric salts has been estimated to be around 17 hours, suggesting that photodecomposition can be an environmentally significant degradation pathway under certain conditions. epa.gov

Heterogeneous photocatalysis, a process where a semiconductor material like titanium dioxide (TiO₂) absorbs light and catalyzes a reaction, has also been shown to be effective in degrading phenylmercury. nih.govresearchgate.net Under UV-A irradiation, TiO₂ can promote the degradation of phenylmercury, with the reaction being influenced by factors such as pH. nih.gov This process can lead to the reduction of Hg(II) and the oxidation of the aromatic ring, with phenol (B47542) and diphenylmercury (B1670734) identified as intermediate products. nih.gov Ultimately, this can result in the complete mineralization of the organic matter. nih.gov

Interconversion Between Organic and Inorganic Mercury Species in Environmental Systems

The environmental fate of phenylmercury benzoate is intrinsically linked to the broader biogeochemical cycling of mercury. oup.comhbm4eu.eu This cycle involves the continuous transformation of mercury between its various chemical forms, including elemental mercury (Hg(0)), inorganic mercury ions (Hg(II)), and various organic mercury compounds. oup.comhbm4eu.eu

The biodegradation of phenylmercury compounds by microorganisms, particularly through the action of organomercury lyase, is a primary pathway for the conversion of organic mercury to inorganic mercury (Hg(II)). jseb.jpethz.ch This inorganic mercury can then be further reduced to elemental mercury by mercuric reductase, which can then be volatilized into the atmosphere. oup.comethz.ch

Conversely, under certain environmental conditions, inorganic mercury can be methylated by microorganisms to form highly toxic methylmercury (B97897). epa.gov While the direct methylation of phenylmercury is not the primary transformation pathway, the inorganic mercury released from its degradation can become a substrate for methylation. epa.govrevistamedicinamilitara.ro

Influence of Environmental Variables on Transformation Kinetics (e.g., pH, Temperature, Light)

The rate and nature of the transformation of phenylmercury compounds in the environment are not static; they are dynamically influenced by ambient physicochemical conditions. Key variables including pH, temperature, and light play a crucial role in dictating the degradation kinetics and the resulting products.

pH: The acidity or alkalinity of the medium significantly affects mercury's speciation, mobility, and transformation rates. In aquatic systems, low pH, often resulting from acid rain, can increase the production and subsequent bioaccumulation of methylmercury, a highly toxic transformation product. mdpi.com While the direct influence on the initial rate of phenylmercury degradation is complex, pH affects the solubility and sorption of mercury compounds. epa.gov For instance, the formation of soluble humic complexes with mercury, which increases its mobility, is enhanced at a pH above 5. epa.gov Conversely, in basic soils, phenylmercury compounds may be hydrolyzed to phenylmercuric oxide. nih.gov The stability of some preservatives can be markedly affected by pH, with degradation rates increasing significantly at pH 7.5 and above due to processes like base-catalyzed hydrolysis. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com

Temperature: Temperature directly influences the rate of both chemical and biological reactions. An increase in temperature generally accelerates the metabolic activities of microorganisms responsible for the biotransformation of mercury. mdpi.com Studies have shown a positive correlation between the rate of methylmercury production and temperature. mdpi.comcapes.gov.br The rate of mercury vaporization from surfaces also increases with higher temperatures, affecting its transport into the atmosphere. pic.int In the context of product stability, storage temperature is a critical factor; for example, the degradation of ceftazidime, another compound, was found to be significantly faster at 25°C compared to 4°C, a principle that applies to the chemical stability of many organic substances. scispace.com

The following table summarizes the influence of these key environmental variables on the transformation of phenylmercury compounds.

| Environmental Variable | Effect on Transformation Kinetics | Key Processes Affected |

| pH | Influences speciation, solubility, and bioavailability. Low pH can increase net methylmercury production. mdpi.comepa.gov High pH can lead to hydrolysis. nih.govamericanpharmaceuticalreview.com | Methylation, Hydrolysis, Sorption, Complexation mdpi.comepa.govnih.govamericanpharmaceuticalreview.com |

| Temperature | Higher temperatures generally increase reaction rates. mdpi.compic.int | Microbial metabolism, Volatilization, Chemical degradation mdpi.compic.intscispace.com |

| Light (Photolysis) | Can lead to direct and indirect degradation of both the parent compound and its transformation products. mdpi.comnih.gov | Photodegradation in water and atmosphere mdpi.comnih.gov |

Environmental Fate of Pesticide Transformation Products (General Principles Applied to Organomercurials)

A general principle is that many TPs are more water-soluble than their parent compounds, which can increase their potential to leach into groundwater. iastate.edu The transformation process itself can be biological (e.g., microbial degradation in soil) or non-biological (e.g., hydrolysis, photolysis). frontiersin.org The life-cycle of phenylmercury compounds results in a significant release of mercury into the environment. europa.eu

For organomercurials, the primary transformation pathway involves the cleavage of the carbon-mercury bond. In the case of phenylmercury compounds, this breakdown yields inorganic mercury and various organic derivatives. industrialchemicals.gov.aunih.gov A crucial and highly concerning transformation pathway for all forms of mercury in the environment is methylation. pic.int Aryl mercury compounds in river and lake sediments can be converted by microorganisms into methylmercury, a potent neurotoxin that bioaccumulates and biomagnifies in aquatic food chains. pic.inteuropa.eu

The degradation of phenylmercury compounds ultimately adds to the environmental pool of mercury, which can undergo various interconversions. europa.eu These transformation products, particularly methylmercury, are considered to have a level of concern equivalent to persistent, bioaccumulative, and toxic (PBT) substances. europa.eu The persistence of these TPs means they can remain in the environment for extended periods, posing a long-term risk. mdpi.com

The table below outlines the key transformation products of phenylmercury compounds and their environmental significance.

| Parent Compound | Key Transformation Products | Environmental Significance |

| This compound | Inorganic Divalent Mercury (Hg(II)) | A primary degradation product. industrialchemicals.gov.au It is the substrate for methylation and other transformations in the environment. epa.gov |

| Methylmercury (CH₃Hg⁺) | A highly toxic neurotoxin formed through microbial action on inorganic mercury. pic.inteuropa.eu It bioaccumulates significantly in aquatic food webs. nih.gov | |

| Benzene, Phenol, Quinol | Organic breakdown products resulting from the cleavage and subsequent hydroxylation of the benzene ring. nih.gov | |

| Metallic Mercury (Hg⁰) | Can be formed through biodegradation and can be transported long distances in the atmosphere due to its volatility. nih.govpic.int |

Analytical Chemistry Approaches for Phenylmercury Benzoate Research

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For the analysis of phenylmercury (B1218190) benzoate (B1203000) and other organomercurials, both gas and liquid chromatography are extensively utilized.

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. While phenylmercury benzoate itself may have limited volatility, derivatization techniques can be employed to convert it into a more volatile form suitable for GC analysis. The separation is typically achieved on a capillary column, and the detection is performed using systems that are highly sensitive to mercury-containing compounds.

Electron Capture Detectors (ECD) are particularly sensitive to halogenated compounds, and derivatization of phenylmercury to a halide can enhance detection. More specific detection can be achieved by coupling the GC system to a mass spectrometer (GC-MS), which allows for the identification and quantification of compounds based on their mass-to-charge ratio. For targeted analysis of organomercury compounds, pyrolysis-GC coupled with atomic fluorescence spectrometry (AFS) offers high sensitivity and specificity.

Key GC Parameters for Organomercury Analysis:

Column: Typically a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).

Injector: Split/splitless or on-column injection.

Carrier Gas: Helium or Nitrogen.

Oven Temperature Program: A programmed temperature ramp is used to ensure the separation of different mercury species.

Detector: Electron Capture Detector (ECD), Mass Spectrometer (MS), or Atomic Fluorescence Spectrometer (AFS).

Table 1: Comparison of GC Detectors for Organomercurial Analysis

| Detector | Principle of Operation | Selectivity for Organomercurials | Sensitivity |

| Electron Capture Detector (ECD) | Measures the decrease in a constant electron current caused by the capture of electrons by electronegative analytes. | High for halogenated derivatives of organomercurials. | Picogram (pg) level. |

| Mass Spectrometer (MS) | Ionizes molecules and separates the ions based on their mass-to-charge ratio. | High, provides structural information for identification. | Picogram (pg) to femtogram (fg) level. |

| Atomic Fluorescence Spectrometer (AFS) | Atoms are excited by a light source and the subsequent fluorescence is measured. | Highly specific for mercury. | Sub-picogram (sub-pg) level. |

High-performance liquid chromatography is a versatile technique for the separation of a wide range of compounds, including those that are non-volatile or thermally labile, such as this compound. The separation is based on the differential partitioning of analytes between a stationary phase and a liquid mobile phase.

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the speciation of organomercury compounds. In this technique, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. The separation of different mercury species, including phenylmercury, methylmercury (B97897), and inorganic mercury, can be achieved by carefully optimizing the mobile phase composition and pH. nih.gov

Typical HPLC Conditions for Organomercury Speciation:

Column: C18 or C8 reverse-phase column.

Mobile Phase: A gradient of acetonitrile/water or methanol/water, often with a modifier such as a buffer or an ion-pairing reagent to improve peak shape and resolution. For phenyl benzoate, a related compound, a mobile phase of acetonitrile, water, and phosphoric acid has been used. sielc.com

Detector: UV-Vis detector, as the phenyl group in this compound absorbs UV light. More sensitive and specific detection can be achieved by coupling the HPLC to an element-specific detector like ICP-MS.

Spectrometric Detection and Quantification Methods

Spectrometric methods are employed for the detection and quantification of mercury at trace and ultra-trace levels. These techniques are often coupled with chromatographic systems to provide speciation information.

Atomic absorption spectrometry is a technique that measures the absorption of light by free atoms in the gaseous state. For mercury analysis, a specialized technique called Cold Vapour Atomic Absorption Spectrometry (CV-AAS) is widely used due to its high sensitivity and selectivity. teledynelabs.com

In CV-AAS, mercury ions in the sample are chemically reduced to elemental mercury (Hg⁰), which is volatile at room temperature. The elemental mercury is then purged from the solution with a stream of inert gas and carried into a quartz absorption cell in the light path of an AAS instrument. The absorption of the 253.7 nm mercury resonance line is measured, which is proportional to the mercury concentration in the sample. teledynelabs.com

For the analysis of organomercury compounds like this compound, a pre-treatment step is necessary to break the carbon-mercury bond and convert the organomercury to inorganic mercury (Hg²⁺) before reduction. This is typically achieved through oxidative digestion using strong acids and oxidizing agents like potassium permanganate or potassium persulfate. epa.gov

Inductively coupled plasma mass spectrometry is a powerful analytical technique for elemental analysis with extremely low detection limits. nih.gov It uses an inductively coupled plasma to ionize the sample, and a mass spectrometer to separate and quantify the ions based on their mass-to-charge ratio.

ICP-MS can be used to determine the total mercury content in a sample containing this compound with high accuracy and precision. When coupled with a separation technique like HPLC (HPLC-ICP-MS), it becomes a potent tool for mercury speciation analysis, allowing for the simultaneous separation and quantification of different mercury species, including phenylmercury. nih.gov The high sensitivity of ICP-MS allows for the detection of mercury species at parts-per-trillion (ppt) levels. nih.gov

Table 2: Comparison of Spectrometric Detection Methods for Mercury

| Technique | Principle | Typical Detection Limit | Speciation Capability |

| CV-AAS | Measurement of light absorption by elemental mercury vapor. | ng/L (ppt) | Indirectly, after chromatographic separation and digestion. |

| ICP-MS | Mass spectrometric detection of ions produced in an argon plasma. | Sub-ng/L (sub-ppt) | Direct when coupled with a separation technique (e.g., HPLC-ICP-MS). |

Challenges in Analytical Speciation and Quantitation of Phenylmercury Salts

The accurate speciation and quantification of phenylmercury salts in environmental and biological samples present several analytical challenges. These challenges stem from the low concentrations at which these compounds are often found and their potential for transformation during sample collection, storage, and analysis. frontiersin.orgresearchgate.net

Species Transformation: Phenylmercury compounds can undergo degradation or transformation into other mercury species, such as inorganic mercury or methylmercury, particularly under certain environmental conditions or during sample preparation. nih.gov This can lead to inaccurate quantification of the original phenylmercury concentration.

Sample Contamination: The ubiquitous nature of mercury in the environment can lead to sample contamination during collection and handling, resulting in erroneously high readings. researchgate.net

Analyte Loss: Phenylmercury compounds can be lost due to volatilization or adsorption onto the surfaces of sampling containers and analytical instrumentation. nih.gov

Matrix Effects: The presence of other components in the sample matrix can interfere with the analytical signal, leading to either suppression or enhancement of the response for phenylmercury. This is a significant challenge in complex matrices like soil, sediment, and biological tissues.

Lack of Certified Reference Materials: The availability of certified reference materials for this compound is limited, which makes method validation and quality control more challenging.

Addressing these challenges requires meticulous attention to detail in all stages of the analytical process, from sampling and preservation to sample preparation and instrumental analysis. This includes the use of appropriate preservation techniques, clean laboratory practices, and the use of matrix-matched standards for calibration. nih.gov

Development of Novel Analytical Methodologies for Organomercury Benzoates

The accurate and sensitive determination of organomercury compounds, including this compound, is crucial for environmental monitoring and toxicological studies. Historically, the analysis of these compounds has been challenging due to their complex matrices and the low concentrations at which they often occur. Traditional methods, such as solvent extraction followed by spectrophotometry, often lack the necessary selectivity and sensitivity for trace-level detection. inchem.orgacs.org Consequently, there has been a continuous drive toward the development of more advanced and robust analytical methodologies.

Early advancements in the analysis of phenylmercury compounds involved the use of gas chromatography (GC). kobe-u.ac.jp Researchers successfully utilized a gas chromatograph equipped with an electron capture detector for the ultra-trace determination of alkyl and phenyl mercury compounds. kobe-u.ac.jp For phenylmercury analysis, the use of a 5% DEGS stationary phase with on-column injection techniques was found to be effective. kobe-u.ac.jp This approach achieved a detection limit for phenylmercury chloride of 10⁻¹¹g. kobe-u.ac.jp However, challenges such as the thermal decomposition of phenylmercury in stainless steel columns necessitated the use of glass on-columns to ensure reproducibility. kobe-u.ac.jp

A significant leap forward in the analysis of organomercury compounds came with the advent of high-performance liquid chromatography (HPLC) coupled with various sensitive detection systems. One such innovative technique is HPLC combined with post-column oxidation and cold vapor atomic absorption spectroscopy (HPLC-PCO-CVAAS). osti.gov This method addresses the poor selectivity and limited sensitivity of earlier gas chromatographic methods by interfacing a separation technique with a highly specific quantitation function. osti.gov The HPLC-PCO-CVAAS technique has demonstrated its capability for the separation and analysis of various organomercury species, including phenylmercury. osti.gov

Another powerful hyphenated technique is the coupling of HPLC with on-line atomic fluorescence spectrometry (AFS). dntb.gov.ua In this method, organomercurials are separated via HPLC and subsequently converted to elemental mercury(0) in a continuous-flow system. This involves an oxidizing solution, typically containing peroxodisulphate and copper(II) in dilute sulfuric acid, followed by a reducing solution. dntb.gov.ua The generated elemental mercury is then swept into the cell of an atomic fluorescence spectrometer by an argon stream for highly sensitive detection. dntb.gov.ua

Electrochemical methods have also been explored for the determination of phenylmercury compounds. Potentiometric titration, for instance, has been developed for measuring small amounts of phenylmercuric nitrate in aqueous solutions. nih.gov This method relies on the formation of insoluble phenylmercuric iodide upon titration with potassium iodide, with the end-point being detected by an iodide-sensitive electrode. nih.gov This technique has been shown to be capable of measuring concentrations as low as 0.000125% with high accuracy. nih.gov

More recent trends in analytical chemistry focus on the development of novel sensors and preconcentration techniques to further enhance sensitivity and selectivity. pensoft.net While not exclusively focused on organomercury benzoates, these advancements in mercury determination, such as the use of deep eutectic solvents, resins, and polymers for sample preconcentration, pave the way for future applications in the analysis of specific organomercurial species. pensoft.net

The development of these novel analytical methodologies has significantly improved the ability to detect and quantify this compound and other organomercury compounds at trace levels in various matrices. The ongoing research in this field continues to refine these techniques, aiming for even greater sensitivity, selectivity, and ease of use.

| Analytical Technique | Principle | Detector | Key Findings/Advantages |

| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Electron Capture Detector (ECD) | Achieved detection limits of 10⁻¹¹g for phenylmercury chloride; requires glass on-columns to prevent thermal decomposition. kobe-u.ac.jp |

| High-Performance Liquid Chromatography - Post-Column Oxidation - Cold Vapor Atomic Absorption Spectroscopy (HPLC-PCO-CVAAS) | Chromatographic separation followed by oxidation of organomercury to inorganic mercury, which is then reduced to elemental mercury for detection. | Cold Vapor Atomic Absorption Spectrometer (CVAAS) | Overcomes poor selectivity and limited sensitivity of older GC methods; allows for reliable quantification of different organomercury species. osti.gov |

| High-Performance Liquid Chromatography - Atomic Fluorescence Spectrometry (HPLC-AFS) | HPLC separation followed by online conversion to elemental mercury and detection by atomic fluorescence. | Atomic Fluorescence Spectrometer (AFS) | Highly sensitive detection of organomercurials after separation. dntb.gov.ua |

| Potentiometric Titration | Titration with potassium iodide, leading to the formation of an insoluble phenylmercuric iodide precipitate. | Iodide-Sensitive Electrode | Capable of accurately measuring low concentrations (down to 0.000125%) of phenylmercuric compounds in aqueous solutions. nih.gov |

Future Directions and Emerging Research Themes in Phenylmercury Benzoate Chemistry

Advanced Materials Science Applications (excluding biological/medical)

While the use of phenylmercury (B1218190) compounds has declined due to toxicity, research into their application in advanced materials science continues, driven by their unique catalytic and preservative properties. One significant area of application has been in polyurethane (PU) systems. amazontele.com Phenylmercury compounds, such as phenylmercury neodecanoate, have been utilized as catalysts in the production of polyurethane coatings, adhesives, sealants, and elastomers (CASE applications). amazontele.com These catalysts are effective in the curing process, which involves the reaction between a polyol and an isocyanate. amazontele.com The phenylmercury catalyst is typically incorporated into the polyol component and becomes part of the final polymer structure. amazontele.com

The resulting materials find use in a variety of sectors:

Marine applications: Coatings for superstructures, topsides, and decks of ships and yachts. amazontele.com

Industrial coatings: Coil and can coatings for buildings, appliances, and transportation. amazontele.com

General industry: Coatings for motorcycles, bicycles, and metal office furniture. amazontele.com

The concentration of the mercury catalyst in these polyurethane materials is typically low, in the range of 0.1-0.6%. amazontele.com Research in this area is focused on developing alternative, less toxic catalysts that can replicate the specific performance characteristics of their phenylmercury counterparts. researchgate.net

Another application for phenylmercury benzoate (B1203000) is in the surface treatment of functional particulate carrier materials to enhance the retention of active ingredients like biocides and fungicides. google.comgoogle.com This process aims to prolong the antimicrobial capabilities of materials by modifying the surface of the carrier to better hold the active compound. google.com

Sustainable Synthesis and Green Chemistry Principles for Organomercury Compounds

The synthesis of organomercury compounds is undergoing a paradigm shift towards "green chemistry" principles, aiming to reduce the environmental footprint of these processes. numberanalytics.comflinders.edu.au Key tenets of this approach include waste prevention, maximizing atom economy, and using safer solvents and renewable feedstocks. numberanalytics.com

Traditional methods for synthesizing organomercury compounds often involve reagents like organomagnesium and organolithium compounds reacting with mercuric halides. uou.ac.in While effective, these methods can generate significant waste. uou.ac.in Newer, more sustainable approaches are being explored.

One promising "green chemistry" strategy for dealing with mercury in the environment involves the use of cyclodextrins to form stable, non-toxic complexes with mercury compounds. researchgate.netnih.gov This process, known as mineralization, has been shown to be effective for both organic and inorganic mercury pollutants in soil and water. nih.gov Studies have demonstrated that these cyclodextrin-mercury complexes are resistant to biodegradation and non-toxic to environmental microorganisms under laboratory conditions. nih.gov

The principles of green chemistry are also influencing the design of new synthetic pathways that avoid toxic reagents and minimize waste. numberanalytics.com For organometallic chemistry, this means developing new catalysts and synthesis methods that are more environmentally friendly. numberanalytics.com

Development of New Catalytic Applications in Organomercury Reactions

Phenylmercury compounds have historically been used as catalysts in various industrial processes, most notably in the production of polyurethanes. amazontele.comnih.goviarc.fr Phenylmercury acetate (B1210297), a related compound, has been used as a catalyst for certain polyurethane manufacturing processes. nih.goviarc.fr The catalytic action of these compounds is particularly valued in applications requiring a delayed action. researchgate.net

However, due to the toxicity of mercury, there is a significant research effort to develop alternative catalysts. researchgate.net Mixtures of bismuth and zinc carboxylates have shown promise as replacements for mercury-containing catalysts in the production of urethane (B1682113) elastomers. researchgate.net The development of environmentally friendly, latent catalysts is a key area of research. For instance, combinations of metal acetylacetonates, like iron and copper, with acetylacetone (B45752) have been reported as potential replacements for more toxic catalysts in polyurethane applications that require low catalytic activity at ambient temperatures. researchgate.net

The versatility of organomercury compounds as synthetic intermediates stems from the well-controlled conditions under which the mercury-carbon bond can be cleaved. chemeurope.comwikipedia.org This property allows them to be used in transmetalation reactions, for example, in the synthesis of other organometallic compounds like triphenyl aluminium. chemeurope.comwikipedia.org

Interdisciplinary Research with Environmental Science and Computational Chemistry for Phenylmercury Benzoate Fate

Understanding the environmental fate of this compound is a critical area of research that necessitates an interdisciplinary approach, combining environmental science with computational chemistry. Phenylmercury compounds can be released into the environment through various pathways, and their persistence and transformation are of significant concern. enfo.hu

Once in the environment, phenylmercury compounds undergo metabolic processes. The benzene (B151609) ring can be hydroxylated, leading to an unstable metabolite that releases inorganic divalent mercury. industrialchemicals.gov.au This transformation is significant because inorganic mercury has different mobility and toxicity profiles. industrialchemicals.gov.au The lipophilic nature of aryl mercury compounds like this compound allows them to cross the blood-brain barrier, leading to potential neurotoxicity with prolonged exposure as mercury accumulates in the brain. industrialchemicals.gov.au

Computational chemistry can provide valuable insights into the mechanisms of these transformations and the interactions of phenylmercury compounds with environmental matrices. By modeling the structures and reactivity of these compounds, researchers can predict their environmental behavior and potential for bioaccumulation.

Environmental chemistry plays a crucial role in informing green chemistry about the real-world impact of chemicals. ethernet.edu.et By studying the environmental fate of compounds like this compound, scientists can identify unanticipated negative effects and challenge green chemists to develop safer alternatives. ethernet.edu.et This feedback loop between environmental monitoring and chemical design is essential for advancing the goal of sustainable chemistry.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for detecting phenylmercury benzoate in environmental or biological samples?

- Methodological Answer : Use high-performance liquid chromatography with fluorescence detection (HPLC-FLD) for trace quantification in complex matrices, as demonstrated in stability studies of benzoate derivatives . Gas chromatography-mass spectrometry (GC-MS) is also effective for mercury speciation, but requires derivatization to mitigate volatility issues. For biological samples, atomic absorption spectroscopy (AAS) coupled with cold vapor generation can isolate mercury content, though cross-validation with isotopic dilution is advised to address matrix interference .

Q. What are the current international regulatory restrictions on this compound?

- Methodological Answer :

- EU : Restricted under REACH Annex XVII (Commission Regulation No. 848/2012) for use in polyurethane catalysts due to mercury toxicity .

- China : Listed in the "Toxic Chemicals Severely Restricted on Import and Export" (Circular No. 65 [2005]) under CAS 94-43-9 .

- Cosmetic Products : Prohibited as a preservative under INCI regulations (Restriction VI/1,17) .

- Research Tip: Cross-reference regulatory databases (e.g., EPA CompTox, ECHA) with localized consumption data (e.g., EU mercury compound surveys ) to identify compliance gaps.

Advanced Research Questions

Q. How can researchers reconcile discrepancies in acute vs. chronic toxicity data for this compound across model organisms?

- Methodological Answer :

- Experimental Design : Conduct dose-response studies using standardized protocols (e.g., OECD Test Guidelines 203 for fish, 471 for bacterial mutagenicity) to isolate organ-specific effects. For example, acute exposure in rodents shows renal failure within 24 hours , whereas chronic neurotoxicity (tremors, cognitive decline) manifests over weeks .

- Data Analysis : Apply multivariate regression to account for variables like bioaccumulation rates and metabolic pathways (e.g., demethylation of organic mercury in liver tissues). Comparative studies using in vitro hepatocyte models (e.g., HepG2 cells) can clarify dose thresholds for cytotoxicity .

Q. What methodologies address the stability of this compound under varying environmental conditions?

- Methodological Answer :

- Controlled Degradation Studies : Simulate photolysis (UV exposure) and hydrolysis (pH 5–9 buffers) to assess breakdown products. For example, phenylmercury derivatives degrade into inorganic mercury under acidic conditions, requiring LC-ICP-MS to track speciation .

- Temperature-Dependent Stability : Store samples at –20°C to prevent derivatization product degradation, as shown in benzoate analog studies where –20°C preserved stability for >5 days vs. 4°C (2–3 days) .

Q. How can synthetic biology tools optimize biodegradation pathways for this compound?

- Methodological Answer :

- Pathway Reconstruction : Use metabolic flux analysis (e.g., COPASI software) to engineer microbial consortia with mer operons (mercuric reductase genes). Prioritize pathways scoring high in theoretical feasibility metrics (e.g., benzoate-to-2,3-dihydroxybenzoate conversion efficiency ).

- In Silico Screening**: Deploy tools like RetroRules to predict enzymatic cleavage sites for mercury-carbon bonds, reducing trial-and-error costs .

Contradiction Analysis & Mitigation Strategies

Q. Why do some studies report this compound as less toxic than inorganic mercury, while others indicate comparable neurotoxicity?

- Resolution Strategy :

- Mechanistic Studies : Compare tissue-specific mercury speciation. Organic mercury (e.g., phenylmercury) crosses the blood-brain barrier more readily than inorganic forms, but slower demethylation in the brain may delay symptom onset .

- Meta-Analysis : Aggregate data from in vivo models (e.g., zebrafish embryos for acute toxicity ) and ex vivo brain slice assays to quantify neuroinflammatory markers (e.g., GFAP, TNF-α).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.